molecular formula C10H14N2O B1372563 N-(2-Amino-4,5-dimethylphenyl)acetamide CAS No. 117044-02-7

N-(2-Amino-4,5-dimethylphenyl)acetamide

Cat. No.: B1372563
CAS No.: 117044-02-7
M. Wt: 178.23 g/mol
InChI Key: WKEUMFIOEAKELW-UHFFFAOYSA-N
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Description

N-(2-Amino-4,5-dimethylphenyl)acetamide is an aromatic acetamide derivative characterized by a benzene ring substituted with amino (NH₂) and methyl (CH₃) groups at the 2-, 4-, and 5-positions, respectively. The acetamide group (-NHCOCH₃) is attached to the amino-substituted benzene ring. Structural analogs of this compound often vary in substituent type, position, or aromatic core, leading to differences in physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2-amino-4,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEUMFIOEAKELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4,5-dimethylphenyl)acetamide typically involves the reaction of 2,4-dimethylaniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as concentrated sulfuric acid, to facilitate the acetylation process . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Halogenated acetamides.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : N-(2-Amino-4,5-dimethylphenyl)acetamide serves as a crucial intermediate in the synthesis of various organic compounds and heterocycles. Its ability to undergo electrophilic substitution reactions makes it valuable in creating more complex molecular architectures.
  • Chemical Reactions :
    • Oxidation : This compound can be oxidized to form quinones using agents like potassium permanganate.
    • Reduction : It can be reduced to yield amine derivatives with sodium borohydride or lithium aluminum hydride.
    • Substitution Reactions : The amino group can be substituted with other functional groups using halogenating agents.

Biology

  • Enzyme Inhibition Studies : Research indicates that this compound interacts with specific enzymes, potentially inhibiting their activity. This property is pivotal in studying biochemical pathways and could lead to therapeutic developments.
  • Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties against various pathogens. Studies reported Minimum Inhibitory Concentration (MIC) values against resistant strains as follows:
PathogenMIC (µg/mL)
Methicillin-resistant S. aureus8
Vancomycin-resistant E. faecium16
Candida albicans32

These findings highlight its potential as a lead compound for new antimicrobial agents.

Medicine

  • Analgesic and Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess analgesic effects similar to those of established non-steroidal anti-inflammatory drugs (NSAIDs). Further pharmacological evaluation is required to elucidate its efficacy and mechanism of action.
  • Anticancer Potential : The compound has demonstrated cytotoxic effects against various cancer cell lines, including:
    • MCF7 (breast cancer)
    • HCT116 (colon cancer)
    • PC-3 (prostate cancer)

The IC50 values obtained from these studies indicate promising anticancer potential, warranting further investigation into its mechanisms and therapeutic applications.

Industry

  • Dyes and Pigments Production : this compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure and reactivity.

Case Studies

  • Enzyme Inhibition Study : A study conducted on the inhibition of cyclooxygenase enzymes revealed that derivatives of this compound could effectively reduce inflammatory responses in vitro.
  • Antimicrobial Efficacy Assessment : A series of tests on various bacterial strains demonstrated that modifications to the acetamide structure enhanced antimicrobial activity, particularly against multi-drug resistant strains.

Mechanism of Action

The mechanism of action of N-(2-Amino-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their activity .

Comparison with Similar Compounds

Substituent Variations: Bromine vs. Amino Group

Compound : N-(2-Bromo-4,5-dimethylphenyl)acetamide (CAS RN: 22364-28-9)

  • Molecular Formula: C₁₀H₁₂BrNO
  • Molecular Weight : 242.11 g/mol .
  • Key Differences: The 2-position substituent is bromine (Br) instead of an amino group (NH₂). The absence of an amino group eliminates a hydrogen-bond donor site, which may reduce interactions with biological targets like enzymes or receptors.

Heterocyclic vs. Benzene Core

Compound: N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate

  • Molecular Core : Pyrimidine ring with hydroxyl (-OH) groups at 4- and 6-positions .
  • Key Differences :
    • Replacement of the benzene ring with a pyrimidine heterocycle introduces nitrogen atoms, altering electronic distribution and enabling participation in base-pairing or metal coordination.
    • Hydroxyl groups enhance solubility via hydrogen bonding but may increase susceptibility to oxidative degradation.
    • Pyrimidine derivatives are associated with antifungal, antibacterial, and antitumor activities, suggesting divergent pharmacological profiles compared to benzene-based analogs .

Benzothiazole Derivatives with Trifluoromethyl Groups

Compound : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent: EP3348550A1)

  • Key Features: Benzothiazole core with a trifluoromethyl (-CF₃) group at the 6-position . Benzothiazole moieties are known for targeting neurological and oncological pathways, differing from the simpler benzene-based scaffold of the target compound .

Sulfur-Containing Pyrimidine Derivatives

Compound : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Structural Features :
    • Pyrimidine sulfanyl (-S-) linkage and 4-methylpyridinyl group .
    • Sulfur atoms can participate in disulfide bond formation or coordinate with metal ions, influencing redox activity.
    • The pyridine ring introduces basicity, improving solubility in acidic environments (e.g., stomach pH) compared to purely aromatic systems .

Dichlorophenyl Substitution and Conformational Flexibility

Compound : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key Properties: Dichlorophenyl group introduces steric bulk and electronegativity, affecting crystal packing and intermolecular interactions . X-ray studies reveal three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°, highlighting conformational flexibility absent in the rigid 4,5-dimethylphenyl system .

Methoxy vs. Methyl Substituents

Compound: N-(3-Amino-4-methoxyphenyl)acetamide (CAS RN: 6375-47-9)

  • Molecular Formula : C₉H₁₂N₂O₂
  • Key Differences: Methoxy (-OCH₃) group at the 4-position vs. methyl (-CH₃) in the target compound . The amino group at the 3-position (meta) instead of 2-position (ortho) alters molecular geometry and hydrogen-bonding patterns .

Biological Activity

N-(2-Amino-4,5-dimethylphenyl)acetamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features an acetamide group attached to a substituted aniline structure. Its chemical formula can be represented as C_{11}H_{14}N_{2}O. The presence of the amino and acetamido functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions may include:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
  • Anticancer Potential : Studies have explored the compound's ability to inhibit cancer cell proliferation. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these activities suggest promising anticancer potential .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against various pathogens. The results indicated:

Pathogen Minimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus8 µg/mL
Vancomycin-resistant E. faecium16 µg/mL
Candida albicans32 µg/mL

These findings underscore the compound's potential as a lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound on various cell lines:

Cell Line IC50 Value (µM) Effectiveness
MCF71.95High
HCT1162.36Moderate
PC-33.45Moderate

These results indicate that the compound exhibits significant cytotoxicity against breast and colon cancer cells, suggesting its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A case study highlighted the effectiveness of this compound derivatives against drug-resistant bacterial strains. The study reported a notable reduction in bacterial load in treated groups compared to controls, emphasizing the compound's therapeutic potential in treating resistant infections .
  • Cancer Cell Line Studies : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with different concentrations of this compound. The results showed a dose-dependent inhibition of cell growth across multiple cancer types .

Q & A

Q. What are the common synthetic routes for preparing N-(2-Amino-4,5-dimethylphenyl)acetamide, and what are the critical reaction parameters?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with substituted anilines. For example, similar compounds (e.g., AZD8931 in ) are synthesized via nucleophilic substitution or condensation reactions, often requiring catalysts like palladium or copper for C–N bond formation. Critical parameters include:

  • Temperature control : Reactions often proceed at 80–120°C to balance reactivity and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is essential for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., methyl and amino groups). For example, 1H^1H NMR of N-(2,4-dimethylphenyl)acetamide () shows distinct methyl resonances at δ 2.1–2.3 ppm .
  • IR spectroscopy : Amide C=O stretches (~1650–1680 cm1^{-1}) and N–H bends (~1550 cm1^{-1}) confirm acetamide functionality .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 193.12 for C10_{10}H15_{15}N2_{2}O) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

Methodological Answer: X-ray crystallography provides unambiguous confirmation of molecular geometry. For example:

  • Crystal packing analysis : In N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide (), hydrogen bonding between amide NH and hydroxyl groups stabilizes the crystal lattice .
  • Torsional angles : Measurements of dihedral angles between aromatic and acetamide groups clarify conformational preferences (e.g., planar vs. twisted arrangements) .
  • Validation : Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data can be resolved by refining crystallographic parameters (R-factor < 0.05) .

Q. What strategies optimize reaction yields in multi-step syntheses of complex acetamide derivatives?

Methodological Answer: Key strategies derived from analogous syntheses (e.g., ):

  • Intermediate stabilization : Protecting groups (e.g., Boc for amines) prevent side reactions during halogenation or sulfonation steps .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reduction steps .
  • Yield analysis : Low yields (e.g., 2–5% in AZD8931 synthesis) are addressed by kinetic studies to identify rate-limiting steps, such as steric hindrance in bulky intermediates .

Q. How do computational docking studies contribute to understanding the biological activity of acetamide compounds?

Methodological Answer: Molecular docking integrates structural and electronic data to predict interactions with biological targets:

  • Receptor binding : For lidocaine derivatives (), docking reveals how methyl and acetamide groups occupy hydrophobic pockets in sodium channels .
  • Electronic effects : Charge distribution maps (e.g., HOMO/LUMO surfaces) explain nucleophilic attack sites in enzyme inhibition .
  • Validation : Experimental IC50_{50} values are correlated with docking scores to refine predictive models .

Q. How should researchers address contradictory spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., inconsistent NMR splitting patterns) are resolved by:

  • Multi-technique validation : Cross-reference IR, MS, and X-ray data. For example, used crystallography to confirm a structure initially misassigned via NMR .
  • Dynamic effects : Variable-temperature NMR can distinguish tautomers (e.g., keto-enol forms in pyrimidine derivatives) .
  • DFT calculations : Simulated spectra (e.g., 13C^{13}C NMR chemical shifts) identify the most stable conformer .

Q. What are the best practices for handling hazardous intermediates in acetamide synthesis?

Methodological Answer: Safety protocols from analogous compounds ( ):

  • Containment : Use fume hoods for volatile intermediates (e.g., chlorinated byproducts) .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure to amines or acylating agents .
  • Waste management : Neutralize acidic/basic waste (e.g., quench acetyl chloride with ice-cold NaOH) before disposal .

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